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molecular formula C14H8ClNO5S B4584838 2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

Cat. No. B4584838
M. Wt: 337.7 g/mol
InChI Key: SHUIEGDCKIKBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04425424

Procedure details

In a 3-neck, 500 ml round bottom flask, dichloromethane (100 ml) was added to 16.3 g (0.10 mole) of N-hydroxyphthalimide. To this was added 21.1 g (0.10 mole) of 4-chlorobenzenesulfonyl chloride. To this suspension at ice-bath temperature, with slow stirring, was added dropwise 10.1 g (0.10 mole) of triethylamine in 50 ml of dichloromethane. This stirred reaction mixture was held at ambient temperature for 72 hours. Then, more dichloromethane and 100 ml of water were added to the suspension. The dichloromethane extract was dried with magnesium sulfate. Solvent was removed under reduced pressure and the residue was recrystallized from 500 ml of ethyl acetate to give 10.2 g of a white solid, mp 178°-180° C.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
16.3 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1.C(N(CC)CC)C.O>ClCCl>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([O:1][N:2]2[C:3](=[O:12])[C:4]3=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]3[C:6]2=[O:7])(=[O:22])=[O:21])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
16.3 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This stirred reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 500 ml of ethyl acetate

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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